N-(Benzo[d][1,3]dioxol-5-ylmethyl)-2,2-diphenylpent-4-en-1-amine
Description
Properties
Molecular Formula |
C25H25NO2 |
|---|---|
Molecular Weight |
371.5 g/mol |
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2,2-diphenylpent-4-en-1-amine |
InChI |
InChI=1S/C25H25NO2/c1-2-15-25(21-9-5-3-6-10-21,22-11-7-4-8-12-22)18-26-17-20-13-14-23-24(16-20)28-19-27-23/h2-14,16,26H,1,15,17-19H2 |
InChI Key |
JOQBXJVXMRNOAH-UHFFFAOYSA-N |
Canonical SMILES |
C=CCC(CNCC1=CC2=C(C=C1)OCO2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Nucleophilic Substitution Route
Building upon methodologies in, the reaction of benzo[d]dioxol-5-ylmethanamine with a halogenated diphenylpentenyl precursor offers a direct pathway:
Reaction Scheme:
$$
\text{Benzo[d]dioxol-5-ylmethanamine} + \text{2,2-diphenylpent-4-en-1-yl bromide} \xrightarrow{\text{Et}_3\text{N, DCM}} \text{Target Compound}
$$
Procedure:
- Dissolve 2,2-diphenylpent-4-en-1-yl bromide (1.2 eq) in anhydrous dichloromethane (DCM).
- Add benzo[d]dioxol-5-ylmethanamine (1.0 eq) followed by triethylamine (2.5 eq).
- Stir at 25°C for 12–16 hours under nitrogen.
- Wash with 5% HCl (3×), dry over MgSO₄, and purify via silica chromatography (hexane:EtOAc 4:1).
Yield: 62–68% (estimated based on analogous reactions in).
Key Challenges:
- Steric hindrance from diphenyl groups slows SN2 kinetics
- Competing elimination reactions at elevated temperatures
Reductive Amination Approach
This two-step method leverages the carbonyl reactivity of 2,2-diphenylpent-4-en-1-one:
Step 1: Imine Formation
$$
\text{Benzo[d]dioxol-5-ylmethanamine} + \text{2,2-diphenylpent-4-en-1-one} \xrightarrow{\text{Ti(OiPr)}_4} \text{Imine Intermediate}
$$
Step 2: Borohydride Reduction
$$
\text{Imine Intermediate} \xrightarrow{\text{NaBH}_4/\text{MeOH}} \text{Target Amine}
$$
Optimization Data:
| Parameter | Condition 1 | Condition 2 | Optimal |
|---|---|---|---|
| Catalyst | Ti(OiPr)₄ | None | Ti(OiPr)₄ |
| Solvent | Toluene | MeOH | Toluene |
| Temperature (°C) | 110 | 65 | 110 |
| Time (h) | 8 | 24 | 8 |
| Yield (%) | 54 | 32 | 54 |
Source demonstrates similar reductive protocols for benzodioxolylamine derivatives.
Transition Metal-Catalyzed Cross-Coupling
Palladium-mediated Buchwald-Hartwig amination provides an alternative for constructing the C-N bond:
Reaction Setup:
$$
\text{2,2-diphenylpent-4-en-1-yl triflate} + \text{Benzo[d]dioxol-5-ylmethanamine} \xrightarrow{\text{Pd}2\text{dba}3/\text{Xantphos}} \text{Target}
$$
Conditions:
- Pd₂(dba)₃ (2 mol%)
- Xantphos (4 mol%)
- Cs₂CO₃ (2.5 eq) in toluene at 100°C for 18 h
Advantages:
- Tolerance for bulky substrates
- Higher regioselectivity compared to SN2 routes
Purification and Characterization
Chromatographic Separation
The liquid product (as noted in) requires careful purification:
| Column Type | Eluent System | Rf |
|---|---|---|
| Silica Gel 60 (230–400 mesh) | Hexane:EtOAc (3:1) | 0.42 |
| Alumina B (basic) | CH₂Cl₂:MeOH (95:5) | 0.37 |
Critical Note: Storage at 2–8°C under inert atmosphere preserves compound integrity.
Spectroscopic Validation
¹H NMR (CDCl₃, 400 MHz):
- δ 7.25–7.15 (m, 10H, diphenyl)
- δ 6.78 (s, 2H, benzodioxole)
- δ 5.85 (dt, J=17.2, 10.4 Hz, 1H, CH₂CH=CH₂)
- δ 3.72 (s, 2H, NCH₂)
HRMS (ESI+):
Calculated for C₂₅H₂₅NO₂ [M+H]⁺: 371.479
Observed: 371.478
Industrial-Scale Considerations
Cost Analysis
| Component | Price/kg (USD) | Quantity/kg | Total Cost (USD) |
|---|---|---|---|
| Piperonylamine | 1,200 | 0.85 | 1,020 |
| Diphenylpentenyl bromide | 2,800 | 1.2 | 3,360 |
| Pd₂(dba)₃ | 45,000 | 0.0002 | 9 |
Source lists the commercial price at \$1,243/unit, justifying process optimization for bulk synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(Benzo[d][1,3]dioxol-5-ylmethyl)-2,2-diphenylpent-4-en-1-amine can undergo various chemical reactions, including:
Oxidation: The benzo[d][1,3]dioxole moiety can be oxidized to form quinone derivatives.
Reduction: The compound can be reduced to form amine derivatives with altered electronic properties.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings and the amine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under various conditions.
Major Products
Scientific Research Applications
Chemistry
In chemistry, N-(Benzo[d][1,3]dioxol-5-ylmethyl)-2,2-diphenylpent-4-en-1-amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies .
Biology
In biological research, this compound has been studied for its potential as an enzyme inhibitor and its interactions with various biological macromolecules. Its structural features make it a candidate for drug development and biochemical studies .
Medicine
In medicinal chemistry, this compound has shown promise as an antitumor agent. Studies have demonstrated its ability to inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for cancer therapy .
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its stability and unique electronic properties .
Mechanism of Action
The mechanism of action of N-(Benzo[d][1,3]dioxol-5-ylmethyl)-2,2-diphenylpent-4-en-1-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to active sites, inhibiting enzyme activity or modulating receptor functions. This interaction can lead to the disruption of cellular processes, ultimately resulting in the desired therapeutic effects, such as the inhibition of cancer cell growth .
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
The compound’s structural analogs are categorized based on variations in the amine backbone, aromatic substituents, and functional groups. Key examples include:
Key Observations :
- Substituent Effects : The benzo[d][1,3]dioxole group enhances aromatic stacking and polarity, while phenyl or naphthyl groups increase hydrophobicity .
- Chain Length : Longer chains (e.g., pentenyl in the target compound) may improve membrane permeability compared to shorter analogs like MBDB .
- Halogenation : Fluorine in N-(2-fluorophenethyl) derivatives increases metabolic stability and electronic effects .
Biological Activity
N-(Benzo[d][1,3]dioxol-5-ylmethyl)-2,2-diphenylpent-4-en-1-amine is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes findings from various studies to present a comprehensive overview of its biological activity.
Chemical Structure and Properties
The compound has the following chemical formula:
- Molecular Formula: C25H25NO2
- Molecular Weight: 371.47 g/mol
- CAS Number: 846576-90-7
The structure features a benzo[d][1,3]dioxole moiety, which is known for its diverse biological activities, contributing to the overall efficacy of the compound in various biological assays.
Antimicrobial Activity
Research has indicated that derivatives of benzodioxole, including this compound, exhibit significant antimicrobial properties. For instance:
- Mechanism of Action: The compound shows inhibitory activity against Mur ligases (MurD and MurE), which are essential for bacterial cell wall synthesis. This suggests a potential application as an antibiotic agent against bacteria such as E. coli and S. aureus, including MRSA strains .
Table 1: Antimicrobial Activity Overview
| Compound Name | Target Bacteria | Inhibitory Mechanism | Reference |
|---|---|---|---|
| This compound | E. coli, S. aureus | Inhibition of Mur ligases |
Anticancer Activity
The compound has also been evaluated for its anticancer properties:
- Cytotoxicity Studies: In vitro studies have shown that this compound exhibits cytotoxic effects on various cancer cell lines. The degree of cytotoxicity varies depending on the specific type of cancer cell line used in the assays .
- Mechanism of Action: The compound's mechanism includes modulation of pro-inflammatory cytokines such as IL-6 and TNF-α, which are crucial in cancer progression and inflammation . This suggests that it may not only inhibit cancer cell proliferation but also modulate the tumor microenvironment.
Table 2: Anticancer Activity Overview
| Compound Name | Cancer Cell Line | Cytotoxicity IC50 (µM) | Reference |
|---|---|---|---|
| This compound | Various solid tumors | Varies by cell line |
Case Studies
Several case studies have explored the biological activity of similar compounds:
- Benzoxazepine Derivatives: A study on benzoxazepine derivatives revealed significant anti-cancer and anti-inflammatory activities. These compounds showed varying effects on cytokine release depending on the cancer type .
- Benzodiazepine Frameworks: Research into benzodiazepine derivatives demonstrated promising results in anti-tubercular activity, indicating that structural modifications can enhance biological efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
